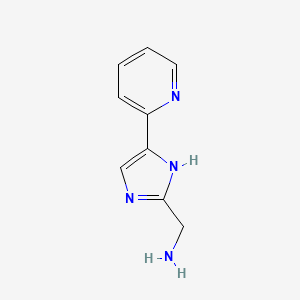

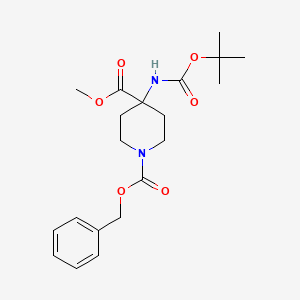

(5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine

説明

The compound seems to be a derivative of pyridin-2-yl methanamine, which is a class of compounds that contain a methanamine moiety substituted by a pyridin-2-yl group . These compounds are used in the synthesis of various pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for “(5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine” were not found, related compounds such as N-(pyridin-2-ylmethylene)methanamine have been synthesized through condensation reactions of 2-pyridinecarboxaldehyde with methylamine . Another method involves the reduction amination of cyanohydrins .

科学的研究の応用

Chemical Inhibitors and Drug Metabolism

Chemical inhibitors like (5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine play a crucial role in the study of drug metabolism, particularly in the context of Cytochrome P450 (CYP) enzymes, which metabolize a diverse array of drugs. The selectivity of such inhibitors is essential for understanding the involvement of specific CYP isoforms in drug metabolism and predicting potential drug-drug interactions. For example, compounds structurally similar to this compound have been evaluated for their potency and selectivity as chemical inhibitors of major human hepatic CYP isoforms, providing insights into the metabolic pathways of small-molecule drugs (Khojasteh et al., 2011).

Development of Kinase Inhibitors

Compounds with an imidazole scaffold, including derivatives of this compound, are known for their role as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is involved in proinflammatory cytokine release. These inhibitors have been designed based on their ability to bind to the ATP pocket of p38 MAP kinase, demonstrating the potential for high selectivity and potency, which is crucial for the development of therapeutic agents targeting inflammatory pathways (Scior et al., 2011).

Heterocyclic N-oxide Motifs in Drug Development

Heterocyclic N-oxide derivatives, related to the structural motif of this compound, have shown significant biological importance and versatility in synthetic chemistry. These compounds are utilized in the formation of metal complexes, catalyst design, and medicinal applications, demonstrating potential in areas such as anticancer, antibacterial, and anti-inflammatory activities. The heterocyclic N-oxide motif is a key element in recent advanced chemistry and drug development investigations, highlighting the importance of such structures in the synthesis of new therapeutic agents (Li et al., 2019).

Synthetic and Biological Activity of Pyridopyridazine Derivatives

Pyridopyridazine derivatives, which could be structurally related to this compound, exhibit a range of biological activities including antitumor, antibacterial, analgesic, and diuretic properties. These compounds have been identified as selective inhibitors of phosphodiesterases, demonstrating the broad spectrum of biological activities associated with pyridopyridazine derivatives and the potential for developing new therapeutic agents (Wojcicka and Nowicka-Zuchowska, 2018).

Chemosensing Applications

Pyridine derivatives, including compounds structurally similar to this compound, play a significant role in chemosensing applications due to their high affinity for various ions and neutral species. These derivatives are utilized in the design of highly effective chemosensors for the determination of different species in environmental, agricultural, and biological samples, showcasing the versatility of pyridine structures in analytical chemistry (Abu-Taweel et al., 2022).

作用機序

Target of action

Many compounds that contain a pyridine and imidazole ring, like this one, often interact with various enzymes and receptors in the body. The specific targets would depend on the exact structure and properties of the compound .

Mode of action

The compound could bind to its target(s) and modulate their activity, leading to a cascade of biochemical events. This could result in changes to cellular functions .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability and overall effect. Factors such as the compound’s solubility, stability, and molecular size could affect how well it is absorbed and distributed in the body .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from changes in gene expression to alterations in cellular signaling pathways .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

特性

IUPAC Name |

(5-pyridin-2-yl-1H-imidazol-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-5-9-12-6-8(13-9)7-3-1-2-4-11-7/h1-4,6H,5,10H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSOQUDFNGOHDNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CN=C(N2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B3085453.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B3085517.png)

![1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one](/img/structure/B3085522.png)

![N-[(4-chlorophenyl)methyl]oxan-4-amine](/img/structure/B3085528.png)